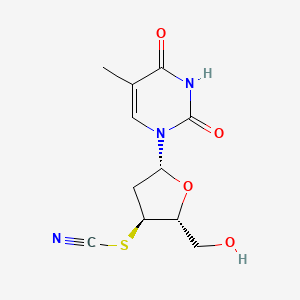
Thymidine, 3'-thio-, 3'-cyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-thio-, 3’-cyanate is a modified nucleoside analog that incorporates a sulfur atom at the 3’ position and a cyanate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-thio-, 3’-cyanate typically involves the modification of thymidine through a series of chemical reactions. One common approach is the substitution of the hydroxyl group at the 3’ position with a thiol group, followed by the introduction of a cyanate group. The reaction conditions often require the use of specific reagents such as thiolating agents and cyanogen bromide under controlled temperatures and pH levels.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: Thymidine, 3’-thio-, 3’-cyanate can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the cyanate group or to convert the sulfur atom to a thiol group.
Substitution: Various nucleophilic substitution reactions can occur, particularly at the cyanate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used.
科学研究应用
Thymidine, 3’-thio-, 3’-cyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is utilized in cell proliferation assays and DNA synthesis studies due to its ability to incorporate into DNA.
Industry: It can be used in the production of diagnostic reagents and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism by which Thymidine, 3’-thio-, 3’-cyanate exerts its effects involves its incorporation into DNA during replication. The presence of the sulfur atom and cyanate group can interfere with normal DNA synthesis and function, potentially leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.
相似化合物的比较
Thymidine: The standard nucleoside without modifications.
3’-Thio-thymidine: A similar compound with only the sulfur modification.
3’-Cyanate-thymidine: A compound with only the cyanate modification.
Uniqueness: Thymidine, 3’-thio-, 3’-cyanate is unique due to the combination of both sulfur and cyanate modifications, which confer distinct chemical and biological properties. This dual modification can enhance its stability, reactivity, and potential biological activity compared to its analogs.
属性
CAS 编号 |
108895-44-9 |
|---|---|
分子式 |
C11H13N3O4S |
分子量 |
283.31 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] thiocyanate |
InChI |
InChI=1S/C11H13N3O4S/c1-6-3-14(11(17)13-10(6)16)9-2-8(19-5-12)7(4-15)18-9/h3,7-9,15H,2,4H2,1H3,(H,13,16,17)/t7-,8+,9-/m1/s1 |
InChI 键 |
XOIJFPHQOPQRER-HRDYMLBCSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC#N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



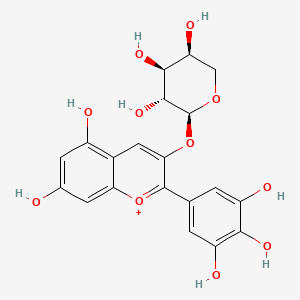
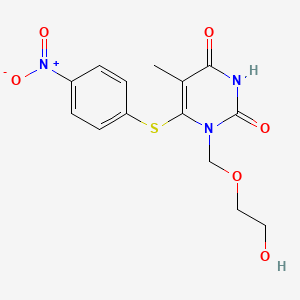
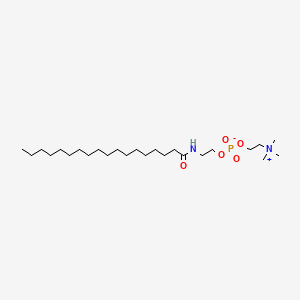

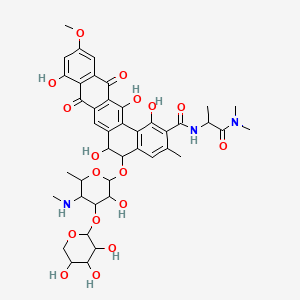
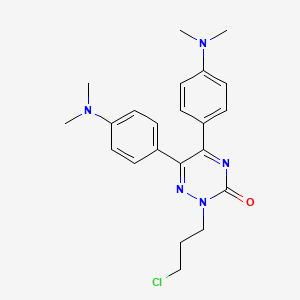

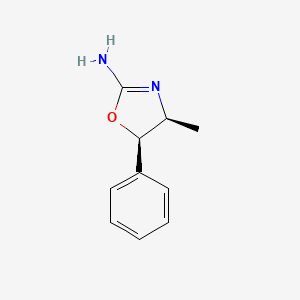
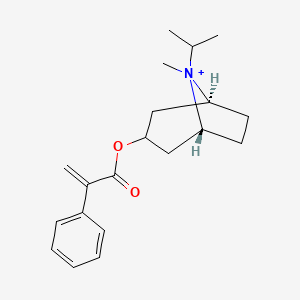
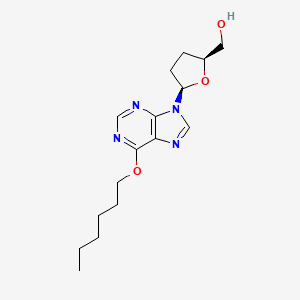
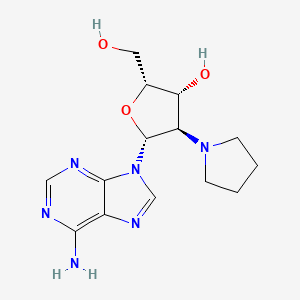
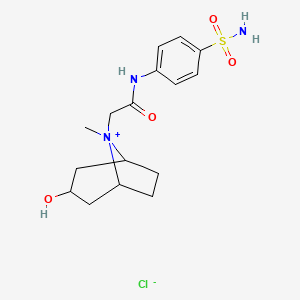
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
